
Isopentyl cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Isopentyl cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with isopentyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions: Isopentyl cyclohexanecarboxylate primarily undergoes nucleophilic acyl substitution reactions, typical of ester compounds. These reactions include hydrolysis, transesterification, and aminolysis.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield cyclohexanecarboxylic acid and isopentyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by an acid or base catalyst.
Aminolysis: Reaction with amines to form amides, typically requiring a base catalyst
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and isopentyl alcohol.
Transesterification: New ester compounds depending on the alcohol used.
Aminolysis: Amides derived from the corresponding amine.
科学的研究の応用
Isopentyl cyclohexanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor
作用機序
The mechanism of action of isopentyl cyclohexanecarboxylate involves its hydrolysis to release cyclohexanecarboxylic acid and isopentyl alcohol. These products can then interact with various molecular targets and pathways. For instance, cyclohexanecarboxylic acid can act as a precursor in the synthesis of other bioactive compounds, while isopentyl alcohol can be metabolized in biological systems .
類似化合物との比較
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Ethyl cyclohexanecarboxylate: Another ester with similar chemical properties but different odor characteristics.
Methyl cyclohexanecarboxylate: Similar ester structure but with a methyl group instead of an isopentyl group
Uniqueness: Isopentyl cyclohexanecarboxylate stands out due to its unique combination of a cyclohexane ring and an isopentyl group, which imparts distinct physicochemical properties and a pleasant fruity odor. This makes it particularly valuable in the fragrance and flavor industries .
特性
CAS番号 |
25183-19-1 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
3-methylbutyl cyclohexanecarboxylate |
InChI |
InChI=1S/C12H22O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3 |
InChIキー |
VLALRUKXGDUQFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



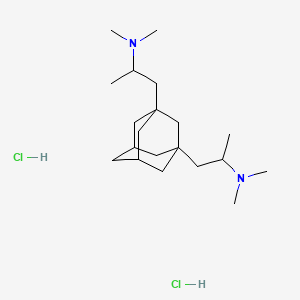
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
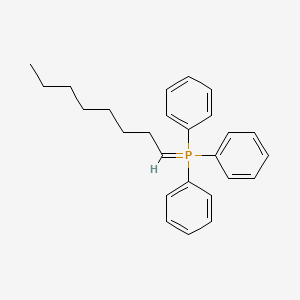
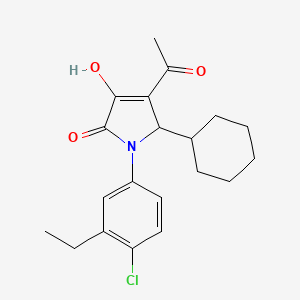
![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
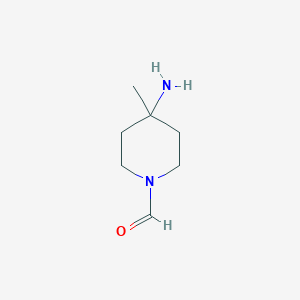
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
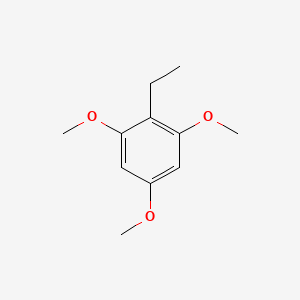
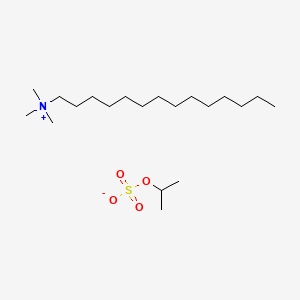
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)
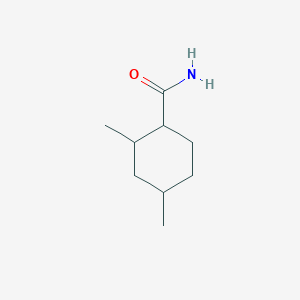
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
